molecular formula H20Na4O17P2 B078748 Sodium pyrophosphate decahydrate CAS No. 13472-36-1

Sodium pyrophosphate decahydrate

Cat. No.: B078748
CAS No.: 13472-36-1
M. Wt: 446.06 g/mol
InChI Key: VZWGHDYJGOMEKT-UHFFFAOYSA-J
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Description

Sodium pyrophosphate decahydrate, also known as tetrathis compound, is an inorganic compound with the chemical formula Na₄P₂O₇·10H₂O. It is a white, water-soluble solid composed of pyrophosphate anions and sodium ions. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Sodium pyrophosphate decahydrate primarily targets calcium and magnesium ions in the body . It acts as a chelating agent , binding to these ions and preventing their deposition . In dental applications, it targets the calcium and magnesium ions present in saliva .

Mode of Action

This compound interacts with its targets by binding to the calcium and magnesium ions in the body . This interaction prevents the ions from being deposited on surfaces such as teeth . In the food industry, it acts as an emulsifier , helping to mix water and oil components .

Biochemical Pathways

It is known to play a role in various industrial applications due to itssequestering and dispersing properties . In the context of dental health, it affects the pathway of ion deposition by removing calcium and magnesium ions from saliva .

Pharmacokinetics

It is known to be used in various applications where it comes into direct contact with the body, such as in toothpaste and food products . Its impact on bioavailability is largely dependent on the specific application and the other compounds present.

Result of Action

The primary result of this compound’s action is the prevention of calcium and magnesium ion deposition . In dental applications, this results in tartar control, as the compound prevents the ions in saliva from being deposited on the teeth . In food applications, it can help to improve the texture and stability of the product .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is known to be hygroscopic , meaning it can absorb water from the environment . This property can affect its stability and efficacy in different applications. Furthermore, it is known to lose its crystalline water when heated to 100°C , which can also impact its functionality.

Biochemical Analysis

Biochemical Properties

Sodium pyrophosphate decahydrate plays a significant role in biochemical reactions. It acts as a chelator, binding to a single metallic central atom to form a chelate . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can serve as a tartar control agent in toothpaste and dental floss, removing calcium and magnesium from saliva and thus preventing them from being deposited on teeth .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by acting as a buffering agent and an emulsifier

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its role as a chelator allows it to bind to metallic central atoms, influencing enzyme activity

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used to catalyze the nucleation of sodium acetate trihydrate, a potential latent heat storage material . The supercooled melt of sodium acetate trihydrate recrystallized at about 5 degrees below the melting point only when this compound was added to it

Dosage Effects in Animal Models

It is known that its toxicity is approximately twice that of table salt when ingested orally .

Metabolic Pathways

This compound is involved in various metabolic pathways. As a chelator, it can interact with enzymes and cofactors

Transport and Distribution

As a water-soluble compound, it is likely to be distributed throughout the cell and interact with various cellular components .

Subcellular Localization

As a water-soluble compound, it is likely to be found throughout the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium pyrophosphate decahydrate is typically synthesized by the reaction of furnace-grade phosphoric acid with sodium carbonate to form disodium phosphate. This intermediate is then heated to approximately 450°C to produce tetrasodium pyrophosphate, which is subsequently crystallized from hot water to obtain the decahydrate form .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions where disodium phosphate is heated in a controlled environment to ensure the formation of tetrasodium pyrophosphate. The resulting product is then cooled and crystallized to obtain the decahydrate form. This process ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium pyrophosphate decahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium pyrophosphate decahydrate is widely used in scientific research due to its versatile properties:

Comparison with Similar Compounds

  • Trisodium phosphate
  • Pentasodium triphosphate
  • Sodium hexametaphosphate
  • Tetrapotassium pyrophosphate
  • Disodium pyrophosphate

Comparison: Sodium pyrophosphate decahydrate is unique due to its decahydrate form, which provides higher solubility and stability compared to its anhydrous counterparts. Additionally, its ability to form stable chelates with metal ions makes it particularly valuable in applications requiring metal ion sequestration .

Properties

IUPAC Name

tetrasodium;phosphonato phosphate;decahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4Na.H4O7P2.10H2O/c;;;;1-8(2,3)7-9(4,5)6;;;;;;;;;;/h;;;;(H2,1,2,3)(H2,4,5,6);10*1H2/q4*+1;;;;;;;;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWGHDYJGOMEKT-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H20Na4O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7722-88-5 (Parent)
Record name Sodium pyrophosphate decahydrate
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DSSTOX Substance ID

DTXSID50158904
Record name Sodium pyrophosphate decahydrate
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Molecular Weight

446.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name Tetrasodium pyrophosphate decahydrate
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CAS No.

13472-36-1
Record name Sodium pyrophosphate decahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium pyrophosphate decahydrate
Source EPA DSSTox
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Record name Diphosphoric acid, sodium salt, hydrate (1:4:10)
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Record name SODIUM PYROPHOSPHATE DECAHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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